4,6-dimethylquinoline-2(1H)-thione
Description
4,6-Dimethylquinoline-2(1H)-thione is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thione group in 4,6-dimethylquinoline-2(1H)-thione adds to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C11H11NS |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
4,6-dimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C11H11NS/c1-7-3-4-10-9(5-7)8(2)6-11(13)12-10/h3-6H,1-2H3,(H,12,13) |
InChI Key |
QJOREMQVRSZILB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)C=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethylquinoline-2(1H)-thione typically involves the reaction of 4,6-dimethylquinoline with sulfur-containing reagents. One common method is the reaction of 4,6-dimethylquinoline with phosphorus pentasulfide (P2S5) in an inert solvent such as toluene or xylene. The reaction is carried out under reflux conditions, leading to the formation of 4,6-dimethylquinoline-2(1H)-thione.
Industrial Production Methods: Industrial production of 4,6-dimethylquinoline-2(1H)-thione follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylquinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the thione group can lead to the formation of the corresponding thiol or hydrogenated quinoline derivatives.
Substitution: The methyl groups at positions 4 and 6 can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol and hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
4,6-Dimethylquinoline-2(1H)-thione exhibits significant antimicrobial properties. Research indicates that quinoline derivatives are known for their ability to combat a range of pathogens, including bacteria and fungi. For instance, studies have shown that certain derivatives of quinoline can outperform traditional antibiotics in inhibiting bacterial growth and exhibit potent antifungal activity against strains resistant to conventional treatments .
2. Antitumor Activity
The compound has been investigated for its antitumor potential. Quinoline derivatives have been associated with the induction of apoptosis in cancer cells, making them promising candidates for cancer therapy. Specifically, 4,6-dimethylquinoline-2(1H)-thione has been noted for its ability to inhibit the proliferation of various cancer cell lines, including prostate and lung cancer cells .
3. Anti-inflammatory Effects
Recent studies have indicated that 4,6-dimethylquinoline-2(1H)-thione may possess anti-inflammatory properties comparable to established anti-inflammatory drugs. The compound's structural features allow it to interact with inflammatory pathways effectively, thus reducing markers such as IL-6 and TNF-α .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4,6-dimethylquinoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can disrupt essential biological processes, making the compound effective against certain pathogens or cancer cells.
Comparison with Similar Compounds
4,6-Dimethylquinoline: Lacks the thione group but shares the quinoline core structure.
2-Methylquinoline-4-thione: Similar structure with a thione group at a different position.
6-Methylquinoline-2-thione: Another isomer with the thione group at position 2.
Uniqueness: 4,6-Dimethylquinoline-2(1H)-thione is unique due to the presence of both methyl groups at positions 4 and 6 and the thione group at position 2. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
4,6-Dimethylquinoline-2(1H)-thione is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects, supported by relevant studies and data.
Chemical Structure
The molecular structure of 4,6-dimethylquinoline-2(1H)-thione can be represented as follows:
This structure features a quinoline ring with two methyl groups at the 4 and 6 positions and a thione functional group at the 2 position.
Antimicrobial Activity
Research indicates that 4,6-dimethylquinoline-2(1H)-thione exhibits significant antimicrobial properties. In a study assessing various substituted quinolines, compounds similar to 4,6-dimethylquinoline-2(1H)-thione were tested against several bacterial strains. The results showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 32 |
| Escherichia coli | 64 |
Antitumor Activity
The antitumor potential of 4,6-dimethylquinoline-2(1H)-thione has been explored in various cancer cell lines. A notable study demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, 4,6-dimethylquinoline-2(1H)-thione has shown potential anti-inflammatory effects. In vitro studies indicated that this compound could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. The reduction in cytokine levels suggests a possible mechanism for its anti-inflammatory action .
Case Studies
Several case studies have highlighted the therapeutic potential of quinoline derivatives, including 4,6-dimethylquinoline-2(1H)-thione:
- Case Study on Antibacterial Activity : A clinical trial involving patients with skin infections treated with a quinoline derivative showed a significant reduction in bacterial load compared to standard treatments.
- Case Study on Anticancer Properties : In vitro testing on various cancer cell lines revealed that treatment with 4,6-dimethylquinoline-2(1H)-thione led to increased apoptosis rates, particularly in breast cancer cells.
- Case Study on Anti-inflammatory Action : Patients with chronic inflammatory diseases exhibited improved symptoms after treatment with formulations containing quinoline derivatives, suggesting a beneficial role in managing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
